molecular formula C11H11N3O2 B1497757 6-(Methoxymethyl)-2-(pyridin-3-YL)pyrimidin-4-OL CAS No. 339278-99-8

6-(Methoxymethyl)-2-(pyridin-3-YL)pyrimidin-4-OL

Cat. No. B1497757
CAS RN: 339278-99-8
M. Wt: 217.22 g/mol
InChI Key: TYFJSEBSLWUOFP-UHFFFAOYSA-N
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Description

6-(Methoxymethyl)-2-(pyridin-3-YL)pyrimidin-4-OL is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a pyrimidine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Scientific Research Applications

Fluorometric Detection of Nucleic Acids

  • Selective Fluorometric Detection : The 6-methoxymethyl derivative has been utilized in the development of fluorescent probes for selective detection of guanosine-containing sequences in nucleic acids. The substitution at the 6-methoxymethyl position contributes to the stability of hybrid formation between the probe and the target sequence, enhancing mismatch discrimination and enabling the fluorometric reporting on hybridization events. This characteristic makes it valuable in molecular biology and diagnostics for detecting specific DNA or RNA sequences with high specificity and sensitivity (Hudson & Choghamarani, 2007).

Antifungal Applications

  • Antifungal Effects : Derivatives containing the 6-methoxymethyl group have shown antifungal properties against significant types of fungi, such as Aspergillus terreus and Aspergillus niger. These compounds' synthesis and biological activity suggest their potential as novel antifungal agents, contributing to the development of new treatments for fungal infections (Jafar et al., 2017).

Antiviral and Anticancer Agents

  • Antiviral and Anticancer Potential : Research on pyrimidine derivatives, including those similar to 6-(Methoxymethyl)-2-(pyridin-3-yl)pyrimidin-4-ol, has identified compounds with promising antiviral and anticancer activities. These studies underline the compounds' mechanism of action and potential therapeutic applications, indicating their role in developing new treatments for viral infections and cancer (Hocková et al., 2003).

Antimicrobial Activity

  • Antimicrobial Properties : Synthesis and screening of pyrimidinone and oxazinone derivatives fused with thiophene rings have unveiled compounds with significant antibacterial and antifungal activities. These findings highlight the potential of such derivatives in antimicrobial drug development, offering a basis for new therapeutic agents against resistant microbial strains (Hossan et al., 2012).

Nonlinear Optical Materials

  • Nonlinear Optical (NLO) Properties : Certain pyrimidine derivatives exhibit pronounced NLO properties, making them candidates for applications in photonics and optoelectronics. These compounds' electronic and structural characteristics contribute to their NLO behavior, which is crucial for developing advanced materials for optical switching, modulation, and other photonic technologies (Hussain et al., 2020).

properties

IUPAC Name

4-(methoxymethyl)-2-pyridin-3-yl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-16-7-9-5-10(15)14-11(13-9)8-3-2-4-12-6-8/h2-6H,7H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYFJSEBSLWUOFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=O)NC(=N1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363102
Record name 6-(Methoxymethyl)-2-(pyridin-3-yl)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Methoxymethyl)-2-(pyridin-3-YL)pyrimidin-4-OL

CAS RN

339278-99-8
Record name 6-(Methoxymethyl)-2-(pyridin-3-yl)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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